

Perfluoro-2-propoxypropanoic Acid (GenX): A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Perfluoro(2-methyl-3-oxahexanoic) acid

Cat. No.: B080665

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2-propoxypropanoic acid, commonly known as GenX or HFPO-DA, is a short-chain per- and polyfluoroalkyl substance (PFAS) utilized as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.^[1] While developed with the intention of being less bioaccumulative and toxic than its long-chain predecessor, a growing body of scientific evidence indicates that GenX exhibits a range of adverse health effects.^[1] This technical guide provides a comprehensive overview of the toxicological profile of GenX, summarizing key findings from preclinical studies, detailing experimental methodologies, and visualizing pertinent biological pathways to support risk assessment and inform future research.

The U.S. Environmental Protection Agency (EPA) has conducted a human health toxicity assessment for GenX chemicals, establishing oral reference doses (RfDs) for chronic and subchronic exposures.^{[2][3]} Animal studies have identified the liver as a primary target organ, with other observed effects on the kidneys, the immune system, and development.^{[2][4]} Concerns have also been raised regarding its potential carcinogenicity.^[5]

Toxicokinetics

Studies in animal models indicate that GenX is absorbed orally and distributed primarily to the liver.^[6] Compared to long-chain PFAS like PFOA, GenX is reported to have a more rapid

clearance rate from the body.[\[7\]](#) However, its detection in drinking water and human blood samples suggests the potential for continuous environmental exposure.[\[8\]](#)

Acute and Subchronic Toxicity

Acute oral toxicity studies in rats have established a relatively low order of acute toxicity.[\[6\]](#) However, repeated-dose subchronic studies in rodents have revealed a range of adverse effects at lower concentrations.

Table 1: Summary of No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) from Subchronic Oral Toxicity Studies

Species	Duration	Key Effects	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Reference
Rat (Male)	90-Day	Hematologica l effects	0.1	-	[9]
Mouse (Male & Female)	90-Day	Liver effects (hepatocellul ar hypertrophy, single-cell necrosis)	0.5	-	[10]
Mouse (Female)	28-Day	Liver effects (single cell hepatocellula r necrosis)	0.1	>0.1	[11]

Carcinogenicity

A two-year oral carcinogenicity bioassay in Sprague-Dawley rats demonstrated evidence of carcinogenic activity.[\[12\]](#)

Table 2: Summary of Carcinogenicity Findings in a 2-Year Rat Bioassay

Sex	Organ	Neoplasm	Incidence in High Dose Group	Conclusion	Reference
Male	Pancreas	Acinar cell adenoma or adenocarcinoma (combined)	Increased	Clear evidence of carcinogenic activity	[13]
Female	Liver	Hepatocellular adenoma	Increased	Some evidence of carcinogenic activity	[14]
Female	Pancreas	Acinar cell adenoma or adenocarcinoma (combined)	Increased	Some evidence of carcinogenic activity	[13]

Reproductive and Developmental Toxicity

GenX has been identified as a developmental toxicant in rodent studies.[\[15\]](#) Gestational exposure has been linked to adverse outcomes in both dams and offspring.

Table 3: Summary of Key Findings from Reproductive and Developmental Toxicity Studies

Species	Study Type	Dosing	Key Maternal Effects	Key Offspring Effects	Reference
Rat	Developmental	Gestational	-	Reduced pup birth weights, increased pup liver weight, reduced neonatal survival	[15]
Mouse	Developmental	Gestational	Gestational weight gain, maternal liver damage, abnormal placental lesions	Male offspring developed metabolic disease	[9] [16]
Mouse	Reproductive	Embryonic Exposure (2 mg/kg/day)	-	Delayed puberty (males), destruction of testicular structure, disruption of blood-testis barrier, decreased serum testosterone, decreased sperm count and motility	[7]

Immunotoxicity

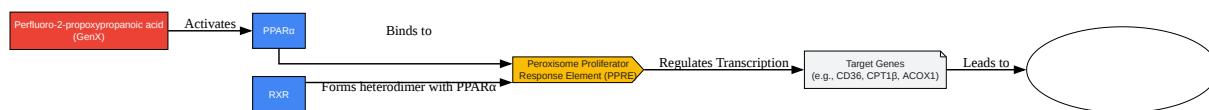
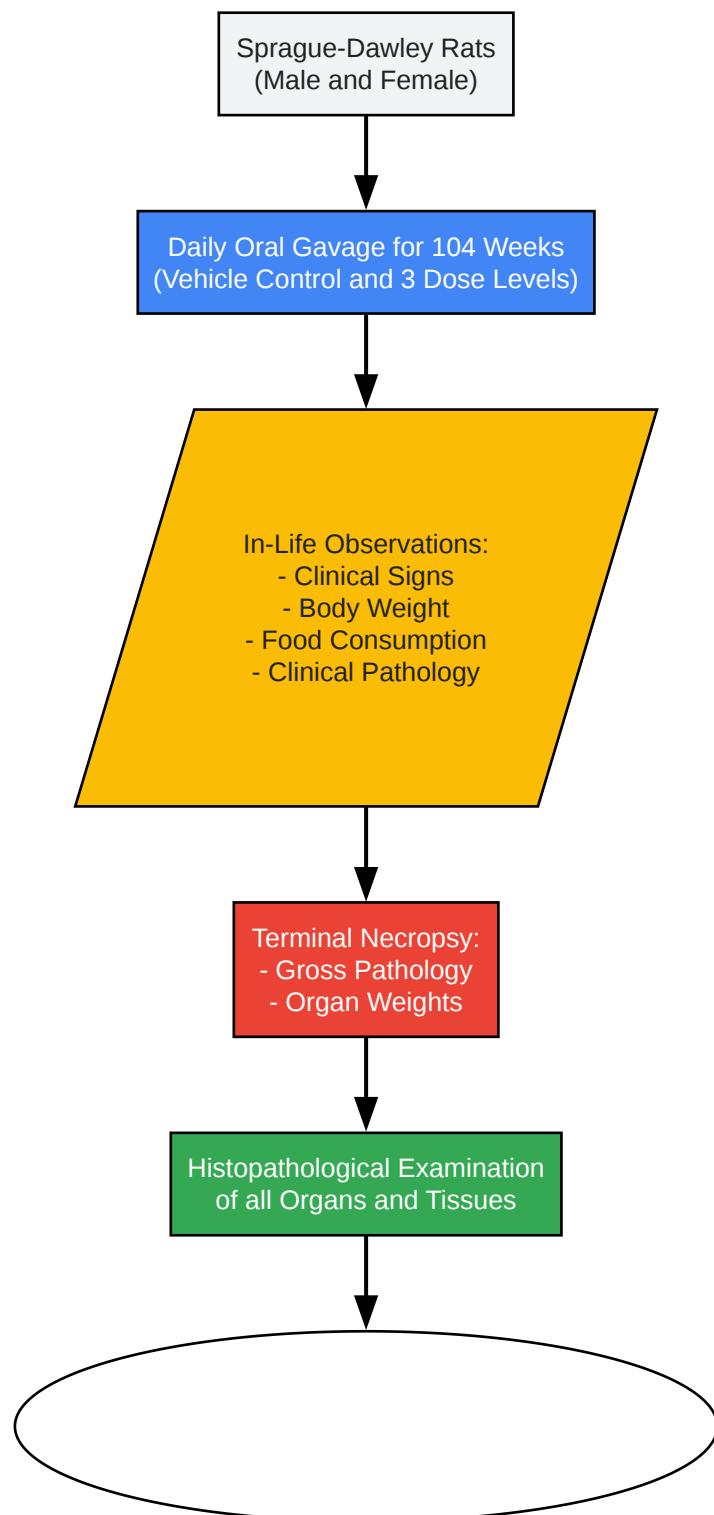

Evidence suggests that GenX can modulate the immune system. Studies in mice have shown suppression of the T-cell dependent antibody response (TDAR) and alterations in immune cell populations.[\[8\]](#)[\[17\]](#)

Table 4: Summary of Key Immunotoxicity Findings

Species	Study Type	Dosing	Key Effects	Reference
Mouse (Female)	28-Day Oral Gavage	10 mg/kg/day	Suppressed TDAR, decreased spleen weight	[17]
Cow Neutrophils	In vitro	100 ng	Upregulation of innate and adaptive immune response genes (e.g., TLR8, NOD2, STAT1)	[8]

Mechanism of Action: Signaling Pathways

A primary mechanism underlying the hepatic toxicity of GenX is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).[\[15\]](#)[\[18\]](#) Activation of this nuclear receptor leads to alterations in the expression of genes involved in lipid metabolism and cell proliferation.[\[15\]](#)


[Click to download full resolution via product page](#)

PPAR α Activation Pathway by GenX.

Experimental Protocols

2-Year Chronic Toxicity and Carcinogenicity Study in Rats (OECD 453)

- Test System: Sprague-Dawley rats.
- Administration: Oral gavage, daily for 104 weeks.
- Dose Groups:
 - Males: 0, 0.1, 1, and 50 mg/kg/day.
 - Females: 0, 1, 50, and 500 mg/kg/day.
- Endpoints Evaluated: Clinical observations, body weight, food consumption, clinical pathology, gross pathology, and histopathology of all major organs and tissues. Tumor incidence was a primary endpoint.
- Reference:[[12](#)]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. GenX analogs exposure induced greater hepatotoxicity than GenX mainly via activation of PPAR α pathway while caused hepatomegaly in the absence of PPAR α in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perfluoro-2-propoxypropanoic acid, CAS No. 13252-13-6 | PFAS (Per- and PolyFluorinated Alkyl Substances) | Standards for environmental analysis | Gas chromatography | Chromatography | Environmental analysis | Applications | Carl ROTH - International [carlroth.com]
- 7. Embryonic exposure to GenX causes reproductive toxicity by disrupting the formation of the blood-testis barrier in mouse offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 104 Exposure to Environmental Pollutant GenX Chemical Modulates Innate and Adaptive Immunity Genes in Cow Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.nc.gov [files.nc.gov]
- 10. epa.gov [epa.gov]
- 11. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
- 12. researchgate.net [researchgate.net]
- 13. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPAR α Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GenX Study Shows Harm to Mice, Offspring | Coastal Review [coastalreview.org]
- 17. Pulmonary Exposure of Mice to Ammonium Perfluoro(2-methyl-3-oxahexanoate) (GenX) Suppresses the Innate Immune Response to Carbon Black Nanoparticles and Stimulates Lung Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Perfluoro-2-propoxypropanoic Acid (GenX): A Comprehensive Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080665#perfluoro-2-propoxypropanoic-acid-toxicological-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com